![molecular formula C21H26ClNO B5155789 3,5-diethyl-2,6-diphenyl-4-piperidinone hydrochloride](/img/structure/B5155789.png)
3,5-diethyl-2,6-diphenyl-4-piperidinone hydrochloride
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Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, starting from specific precursors and utilizing spectral methods for characterization. For instance, 3,5-diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate (DEDCPP) molecule was synthesized and characterized using FT-IR, NMR, UV–Vis, and Fluorescence spectral techniques (Savithiri et al., 2022). The molecular structure of related compounds has also been optimized using DFT methods, revealing insights into their nonlinear optical features and electron density distributions.
Molecular Structure Analysis
The molecular structure of related piperidinone compounds has been extensively analyzed using DFT and other computational methods to understand their geometric configurations, electronic properties, and intermolecular interactions. For example, analysis of the molecular structure, vibrational spectra, and electronic properties of 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one highlighted its distorted chair conformation and provided insights into its electronic transitions and molecular docking potentials (Arulraj et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 3,5-diethyl-2,6-diphenyl-4-piperidinone hydrochloride and its derivatives typically explore the reactivity of the piperidinone ring and its functional groups. These studies often aim to elucidate the compound's potential biological activities and its interactions with various biomolecules. The synthesis and biological evaluation of optical isomers of related compounds have provided insights into their potential as calcium antagonists, highlighting the significance of stereochemistry in their biological activities (Sakoda et al., 1992).
Physical Properties Analysis
The physical properties of 3,5-diethyl-2,6-diphenyl-4-piperidinone hydrochloride derivatives have been studied through experimental and computational methods. These studies typically focus on understanding the compound's stability, conformational preferences, and physical characteristics such as melting points, solubility, and crystal structure. For example, the crystal structure of related compounds has been determined using X-ray crystallography, revealing details about their conformation and intermolecular interactions (Khan et al., 2013).
Future Directions
properties
IUPAC Name |
3,5-diethyl-2,6-diphenylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.ClH/c1-3-17-19(15-11-7-5-8-12-15)22-20(18(4-2)21(17)23)16-13-9-6-10-14-16;/h5-14,17-20,22H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZBLOWELJSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(C(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethyl-2,6-diphenylpiperidin-4-one hydrochloride |
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